![molecular formula C26H18ClN3O3S2 B11687273 N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11687273.png)
N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide
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Overview
Description
N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, an indole moiety, and a thiazolidinone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the indole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiazolidinone Ring: This is typically done by reacting the intermediate with thiourea and an appropriate aldehyde under reflux conditions.
Final Coupling: The final step involves coupling the thiazolidinone intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohols and amines.
Substitution: Azide and thiol-substituted derivatives.
Scientific Research Applications
N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- N-(4-(4-chlorobenzyl)-1-piperazinyl)-N-(3,4-dichlorobenzylidene)amine
- N’-benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is a complex organic compound that combines features from both thiazolidinones and indole structures. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features multiple functional groups:
- Thiazolidinone Core : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Indole Moiety : Associated with antitumor activity and other significant pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with various targets involved in cell signaling pathways related to cancer and inflammation.
- Molecular Docking Studies : Computational studies indicate potential binding affinities with key proteins involved in tumor progression and microbial resistance.
- In Vitro Assays : Experimental data show that the compound exhibits dose-dependent effects on cell viability and apoptosis in cancer cell lines.
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives, including the target compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
Future Directions
Given the promising biological activities observed, further research is warranted to:
- Conduct comprehensive in vivo studies to evaluate the pharmacokinetics and toxicity profiles.
- Explore structural modifications to enhance efficacy and specificity against targeted diseases.
- Investigate synergistic effects when combined with existing therapeutic agents.
Properties
Molecular Formula |
C26H18ClN3O3S2 |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
N-[(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H18ClN3O3S2/c1-15-6-2-3-7-18(15)23(31)28-30-25(33)22(35-26(30)34)21-19-8-4-5-9-20(19)29(24(21)32)14-16-10-12-17(27)13-11-16/h2-13H,14H2,1H3,(H,28,31)/b22-21- |
InChI Key |
CCZARKSYEQVYFU-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S |
Origin of Product |
United States |
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